molecular formula C19H17N3O6 B2979181 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 922066-76-0

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2979181
CAS No.: 922066-76-0
M. Wt: 383.36
InChI Key: CEYAFYGHHQEXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxole moiety linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 2,4-dimethoxyphenyl group. The benzodioxole (1,3-benzodioxol-5-yl) contributes electron-rich aromaticity, while the oxadiazole core offers metabolic stability and hydrogen-bonding capacity.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-24-12-4-5-13(15(9-12)25-2)18-21-22-19(28-18)20-17(23)8-11-3-6-14-16(7-11)27-10-26-14/h3-7,9H,8,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYAFYGHHQEXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common route includes the formation of the benzodioxole ring followed by the introduction of the oxadiazole moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler hydrocarbon structure.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

    Biology: The compound may have potential as a biochemical probe or as part of a drug discovery program.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in areas like anti-inflammatory or anticancer research.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Compounds sharing the 1,3,4-oxadiazole scaffold but differing in substituents demonstrate varied biological activities:

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Target Compound 2H-1,3-Benzodioxol-5-yl, 2,4-dimethoxyphenyl C₁₉H₁₇N₃O₆ High lipophilicity due to dimethoxy groups Not explicitly reported; inferred antimicrobial potential
N-(2,5-Dimethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide Phenyl, sulfanyl group C₁₈H₁₇N₃O₄S Sulfur linkage enhances reactivity Antimicrobial (hypothesized)
2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Benzofuran, 4-methoxyphenyl C₂₀H₁₅N₃O₄S Benzofuran replaces benzodioxole Potent antimicrobial activity
N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide 3-Methoxybenzyl, arylthio Variable Flexible arylthio substitutions SIRT2 inhibition (anticancer, anti-inflammatory)

Key Observations :

  • Replacement of benzodioxole with benzofuran () retains antimicrobial activity but alters electronic properties.
  • Sulfanyl groups (e.g., in ) may improve metabolic stability compared to acetamide bridges.

Benzodioxol-Containing Derivatives

Compounds incorporating the 1,3-benzodioxole moiety exhibit distinct pharmacological profiles:

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound 1,3,4-Oxadiazole 2,4-Dimethoxyphenyl Unreported; structural similarity suggests enzyme inhibition
3-(1,3-Benzodioxol-5-yl)-N-(2,4-dimethoxyphenyl)acrylamide Acrylamide 2,4-Dimethoxyphenyl Potential enzyme inhibitor (density: 1.306 g/cm³)
N-(Benzo[d][1,3]dioxol-5-yl)-2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide Quinoline-acetamide Dimethoxyquinoline Anticancer (quinoline derivatives target kinases)
2-[[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide 1,3,4-Oxadiazole Trifluoromethylpyridine Low bioactivity (reported)

Key Observations :

  • The 2,4-dimethoxyphenyl group () is a recurring motif in enzyme-targeting compounds.
  • Trifluoromethylpyridine substituents () may reduce efficacy due to steric hindrance.

Key Observations :

  • Oxadiazole-thioacetamides () show promise in neurodegenerative disease research.
  • Dimethoxy substitutions () correlate with improved enzyme inhibition but require optimization for selectivity.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxole moiety and an oxadiazole ring. The molecular formula is C22H24N2O4C_{22}H_{24}N_2O_4 with a molecular weight of 396.44 g/mol. Key structural features include:

PropertyValue
Molecular FormulaC22H24N2O4
Molecular Weight396.44 g/mol
LogP4.6014
Polar Surface Area70.498 Ų
Hydrogen Bond Acceptors8

Anticancer Properties

Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown potent activity against various cancer cell lines including breast adenocarcinoma (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8) .

In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways and by disrupting microtubule dynamics . The cytotoxicity was evaluated using IC50 values, revealing that the compound exhibits growth inhibition at sub-micromolar concentrations.

The primary mechanism through which this compound exerts its biological effects involves the modulation of microtubule assembly. It interacts with tubulin, affecting the polymerization process essential for mitotic spindle formation during cell division . This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Case Studies

  • Study on MCF-7 Cells : A study evaluating the effects of the compound on MCF-7 cells reported an IC50 value of 0.65 µM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Inhibition of Notum Carboxylesterase : Another investigation highlighted that oxadiazole derivatives can inhibit Notum carboxylesterase, a negative regulator of Wnt signaling pathways implicated in various cancers . This suggests additional therapeutic avenues for compounds similar to the one .

Comparative Analysis

The following table summarizes the biological activity of various oxadiazole derivatives compared to standard treatments:

Compound NameIC50 (µM)Targeted Cancer Type
This compound0.65Breast Adenocarcinoma (MCF-7)
Doxorubicin0.75Breast Adenocarcinoma (MCF-7)
Oxadiazole Derivative A0.50Acute Lymphoblastic Leukemia (CEM)
Oxadiazole Derivative B0.80Melanoma (MEL-8)

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can purity be ensured?

The synthesis typically involves coupling a benzodioxol-containing acetamide precursor with a substituted 1,3,4-oxadiazole intermediate. For example:

  • Step 1 : React 5-substituted-1,3,4-oxadiazole derivatives (e.g., 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine) with chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) .
  • Step 2 : Purify via recrystallization (DMF/water) and monitor reaction progress using TLC .
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., δ 7.2–6.8 ppm for aromatic protons), IR (C=O stretch ~1650 cm1^{-1}), and mass spectrometry (molecular ion peak matching theoretical mass). Purity ≥95% is achievable via HPLC with a C18 column .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond lengths using SHELX software (e.g., SHELXL for refinement) .
  • 1H^1H- and 13C^{13}C-NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from the benzodioxol, dimethoxyphenyl, and oxadiazole moieties .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C20_{20}H18_{18}N3_{3}O6_{6}) with <2 ppm error .

Q. How is preliminary biological activity screened?

  • In vitro assays : Test for adenosine receptor antagonism (e.g., A2B_{2B} subtype) using radioligand binding (e.g., 3H^3H-NECA displacement) and cAMP inhibition assays in HEK-293 cells .
  • Dose-response curves : Calculate IC50_{50} values using non-linear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can low yields in oxadiazole ring formation be addressed?

  • Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, solvent, catalyst). For example, replace DMF with acetonitrile to reduce side reactions .
  • Alternative routes : Employ microwave-assisted synthesis to accelerate cyclization (e.g., 150°C for 20 minutes) .

Q. How to resolve conflicting NMR data for acetamide rotamers?

  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR (e.g., 25–80°C) to observe coalescence of rotameric peaks.
  • Computational modeling : Use Gaussian09 to calculate energy barriers between rotamers and correlate with experimental data .

Q. What strategies improve selectivity in biological assays?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3_3) to the dimethoxyphenyl ring to enhance A2B_{2B}-AR affinity while reducing off-target effects .
  • Molecular docking : Simulate binding poses with AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Tyr7.43^{7.43}) .

Q. How to validate in silico predictions of metabolic stability?

  • Microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Compare half-life (t1/2t_{1/2}) to computational predictions (e.g., SwissADME) .

Data Contradictions & Troubleshooting

Q. How to address discrepancies between computational and experimental binding affinities?

  • Re-evaluate force fields : Use AMBER instead of CHARMM for molecular dynamics simulations to better model π-π stacking in the oxadiazole moiety .
  • Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile with docking results .

Q. Why do cytotoxicity assays show variable results across cell lines?

  • Mechanistic profiling : Test in isogenic cell lines (e.g., p53+/+ vs. p53−/−) to identify genotype-specific toxicity.
  • Mitochondrial toxicity : Measure ATP levels (CellTiter-Glo) to rule out off-target effects on oxidative phosphorylation .

Methodological Resources

TechniqueApplicationReference
SHELXLX-ray refinement
TLCReaction monitoring
Radioligand bindingReceptor affinity
DoEReaction optimization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.